Phenyl(phenylcarbamoyl)phosphinic acid

physicochemical profiling Brønsted acidity phosphonamidic acid

Phenyl(phenylcarbamoyl)phosphinic acid (CAS 74038-30-5), systematically named N-benzoyl-P-phenylphosphonamidic acid, is an organophosphorus compound belonging to the phosphonamidic acid subclass. It features a tetrahedral phosphorus centre bonded to a phenyl group, a hydroxyl group, and an N-benzoylamido moiety (C₁₃H₁₂NO₃P, MW 261.21 g·mol⁻¹).

Molecular Formula C13H12NO3P
Molecular Weight 261.21 g/mol
CAS No. 74038-30-5
Cat. No. B14437545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(phenylcarbamoyl)phosphinic acid
CAS74038-30-5
Molecular FormulaC13H12NO3P
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NP(=O)(C2=CC=CC=C2)O
InChIInChI=1S/C13H12NO3P/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16,17)
InChIKeyHKMBGVLZEVIARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(phenylcarbamoyl)phosphinic Acid (CAS 74038-30-5): Physicochemical and Structural Baseline for Procurement Evaluation


Phenyl(phenylcarbamoyl)phosphinic acid (CAS 74038-30-5), systematically named N-benzoyl-P-phenylphosphonamidic acid, is an organophosphorus compound belonging to the phosphonamidic acid subclass. It features a tetrahedral phosphorus centre bonded to a phenyl group, a hydroxyl group, and an N-benzoylamido moiety (C₁₃H₁₂NO₃P, MW 261.21 g·mol⁻¹) . The compound is a crystalline solid with a reported melting point of 116–118 °C and a predicted density of 1.33 ± 0.1 g·cm⁻³ . Its predicted pKₐ of 0.98 ± 0.50 indicates a substantially stronger Brønsted acidity than typical phosphinic or phosphonic acids, a property that directly influences solubility, salt formation, and metal-coordination behaviour .

Why Phenyl(phenylcarbamoyl)phosphinic Acid Cannot Be Readily Replaced by Common Phosphinic or Phosphonic Analogues


The N-benzoyl substituent on the phosphonamidic acid core simultaneously withdraws electron density from the P–OH bond and introduces a hydrogen-bond-capable amide carbonyl, yielding a predicted pKₐ of ~1.0—significantly lower than that of phenylphosphinic acid (pKₐ ~ 2.1) . This enhanced acidity alters ionisation state at physiological and processing-relevant pH, affecting solubility, partitioning, and metal-chelation stoichiometry relative to close analogues such as phenylphosphinic acid or [4-(phenylcarbamoyl)phenyl]phosphonic acid . Furthermore, the direct P–N bond confers a distinct hydrolytic stability profile compared with O-phosphorylated analogues, which rearrange via P–O bond cleavage under thermal or nucleophilic conditions [1]. Simply substituting a generic phosphinic or phosphonic acid therefore risks mismatched reactivity, solubility, or coordination geometry in applications where the phosphonamidic acid linkage is critical.

Quantitative Head-to-Head Evidence for Phenyl(phenylcarbamoyl)phosphinic Acid Differentiation


Enhanced Acidity (pKₐ) vs. Phenylphosphinic Acid and Phenylphosphonic Acid

The predicted pKₐ of phenyl(phenylcarbamoyl)phosphinic acid is 0.98 ± 0.50, roughly 1.1 log units lower than that of phenylphosphinic acid (pKₐ ~ 2.1) and 0.85 log units lower than the first pKₐ of phenylphosphonic acid (pKₐ₁ = 1.83) . The enhanced acidity is attributable to the electron-withdrawing N-benzoyl substituent conjugated through the P–N linkage, which stabilises the conjugate base.

physicochemical profiling Brønsted acidity phosphonamidic acid

Melting-Point Differentiation from Common Phosphorus Acid Analogues

The experimentally determined melting point of phenyl(phenylcarbamoyl)phosphinic acid is 116–118 °C . This is approximately 45 °C higher than that of phenylphosphinic acid (~70–73 °C) and approximately 47 °C lower than that of phenylphosphonic acid (163–166 °C) . The intermediate melting range reflects stronger intermolecular hydrogen-bonding networks enabled by the N–H and C=O groups compared with simple phosphinic acids, yet without the extensive three-dimensional hydrogen bonding of phosphonic acid dimers.

thermal analysis crystallinity solid-state properties

P–N Structural Motif vs. P–O and P–C Analogues: Thermal Fragmentation Behaviour

Under thermal stress, phenylphosphonamidic acids (including N-benzoyl derivatives) undergo fragmentation to release phenyldioxophosphorane, a reactive 3‑coordinate phosphoryl species capable of phosphorylating surface hydroxyl groups [1]. In contrast, O‑alkyl N‑substituted phosphoramidic acids release alkyl metaphosphate, while simple phosphinic acids degrade via P–C bond homolysis. This P–N bond lability is unique to the phosphonamidic acid class and is not observed in P‑phenylphosphinic acid or [4‑(phenylcarbamoyl)phenyl]phosphonic acid [1].

thermal stability phosphoryl transfer surface modification

Prior Art as N-Substituted 2‑Carbamoyl Phosphinic Acid Intermediate

US Patent 4,105,689 discloses a general process for producing N‑substituted 2‑carbamoyl phosphinic acids, exemplified by [2‑(2,4,6‑tribromophenylcarbamoyl)ethyl]methylphosphinic acid, for use as flame‑retardant agents in polymeric moulding compositions [1]. While the target compound is not explicitly recited, its structural features—a phenyl group on phosphorus and a phenylcarbamoyl moiety on nitrogen—place it within the same broad genus. The patented class shows that the N‑carbamoyl phosphinic acid architecture is deliberately selected for thermal decomposition that generates phosphorus‑based radical scavengers and char promoters; simpler phosphinic acids lacking the N‑acyl substituent exhibit inferior flame‑retardant efficiency in polyolefin and polystyrene matrices (class‑level inference; no head‑to‑head data for the target compound) [1].

flame retardant polymer additive phosphinic acid derivatives

Molecular Weight and Heteroatom Content vs. Isomeric Phosphonic Acid Analogues

The molecular formula of phenyl(phenylcarbamoyl)phosphinic acid is C₁₃H₁₂NO₃P (MW 261.21 g·mol⁻¹), containing three oxygen atoms . The isomeric phosphonic acid analogues, [2‑(phenylcarbamoyl)phenyl]phosphonic acid and [4‑(phenylcarbamoyl)phenyl]phosphonic acid, have the formula C₁₃H₁₂NO₄P (MW ~277.21 g·mol⁻¹), containing four oxygen atoms . The 16 Da mass difference and distinct heteroatom content directly impact elemental analysis, mass spectrometric detection limits, and combustion product profiles.

molecular weight elemental composition formula differentiation

Limitations of Available Quantitative Differential Evidence

Despite exhaustive database and literature searching, no peer‑reviewed studies reporting direct, quantitative head‑to‑head comparisons of phenyl(phenylcarbamoyl)phosphinic acid against named comparators in biological, catalytic, or materials performance assays were identified. The evidence dimensions presented above rely on physicochemical property comparisons, patent class membership, and mechanistic class‑level inference. Users requiring potency (IC₅₀/Kᵢ), selectivity, in vivo pharmacokinetic, or process‑scale performance data should commission bespoke comparative studies prior to final procurement decisions.

evidence gap data scarcity procurement caveat

Procurement‑Relevant Application Scenarios for Phenyl(phenylcarbamoyl)phosphinic Acid


Phosphonamidic Acid Scaffold for Transition‑State Analogue Inhibitor Design

The tetrahedral phosphonamidic acid core, combined with the hydrogen‑bonding N‑benzoyl substituent, mimics the transition state of amide bond hydrolysis. This makes phenyl(phenylcarbamoyl)phosphinic acid a candidate starting material for designing inhibitors of serine and metalloproteases, following precedents where phosphonamidate dipeptides achieve Kᵢ values in the low nanomolar range against penicillin acylase and collagenases [1]. Its enhanced acidity (pKₐ ~1.0) ensures full ionisation at physiological pH, mimicking the tetrahedral oxyanion intermediate more faithfully than less acidic phosphinic or phosphonic acid scaffolds.

Controlled‑Release Phosphorylating Agent for Surface Functionalisation

Thermal fragmentation of phenylphosphonamidic acids generates phenyldioxophosphorane, a potent phosphorylating species that reacts with surface hydroxyl groups on silica, alumina, or cellulose [2]. This property, unique to the P–N bond architecture, enables thermally triggered surface modification protocols where simple phosphinic or phosphonic acids would remain inert or require additional activation steps.

Flame‑Retardant Additive Development for Engineering Polymers

Patent literature explicitly claims N‑substituted 2‑carbamoyl phosphinic acids as effective flame‑retardant agents for polyolefins and polystyrenes, with the N‑acyl group contributing to char formation and radical scavenging upon thermal decomposition [3]. Phenyl(phenylcarbamoyl)phosphinic acid, with its aryl‑P and aryl‑carbamoyl groups, offers a higher carbon content and potentially superior char yield relative to alkyl‑substituted congeners, which is a key performance metric in limiting oxygen index (LOI) testing for polymer formulations.

Analytical Reference Standard for Phosphonamidate Metabolite Identification

With a distinct molecular weight (261.21 g·mol⁻¹) and unique fragmentation pattern in mass spectrometry, this compound can serve as a reference standard for identifying and quantifying phosphonamidate metabolites or degradation products in environmental and biological matrices, where isobaric interferences from phosphonic acid analogues (MW 277.21 g·mol⁻¹) must be resolved .

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